molecular formula C22H13NO4 B038804 (6-Nitrobenzo[a]pyren-7-yl) acetate CAS No. 119087-37-5

(6-Nitrobenzo[a]pyren-7-yl) acetate

Cat. No.: B038804
CAS No.: 119087-37-5
M. Wt: 355.3 g/mol
InChI Key: OLSYDJUQRUQUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Nitrobenzo[a]pyren-7-yl) acetate is a specialized nitro-derivatized polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental toxicology and cancer research. This compound is structurally analogous to the well-characterized carcinogen Benzo[a]pyrene (BaP), featuring a nitro group and an acetate moiety that influence its metabolic processing and DNA-binding potential . Main Applications & Research Value: • Mechanistic Toxicology Studies: This chemical serves as a critical tool for investigating the metabolic activation pathways of nitrated PAHs. Researchers utilize it to study how structural modifications alter enzymatic processing by cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1, compared to its parent compound, BaP . • DNA Adduct Formation & Genotoxicity Screening: It is designed for use in in vitro and in vivo models to elucidate the formation, persistence, and repair of specific DNA adducts. The resulting DNA damage is a pivotal initial event in chemical carcinogenesis, making this compound valuable for assessing genotoxic risk and understanding mutagenic mechanisms . • Model Compound for Co-Exposure Research: Modern toxicology recognizes that human exposure to multiple chemicals can alter their individual toxicities. This nitro-derivative is particularly relevant for studying how co-exposure with other environmental contaminants (e.g., azo dyes like Sudan I) can potentiate DNA damage by modulating the expression and activity of biotransformation enzymes . Handling & Compliance: This product is labeled "For Research Use Only" and must be used exclusively in controlled laboratory settings. It is strictly not for use in diagnostic procedures, drug delivery, or any form of human or veterinary application. This product is a chemical tool for fundamental research and is not intended for personal use under any circumstances .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119087-37-5

Molecular Formula

C22H13NO4

Molecular Weight

355.3 g/mol

IUPAC Name

(6-nitrobenzo[a]pyren-7-yl) acetate

InChI

InChI=1S/C22H13NO4/c1-12(24)27-18-7-3-6-15-16-10-8-13-4-2-5-14-9-11-17(20(16)19(13)14)22(21(15)18)23(25)26/h2-11H,1H3

InChI Key

OLSYDJUQRUQUFT-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC2=C3C=CC4=C5C3=C(C=CC5=CC=C4)C(=C21)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=CC=CC2=C3C=CC4=C5C3=C(C=CC5=CC=C4)C(=C21)[N+](=O)[O-]

Synonyms

6-Nitrobenzo(a)pyren-7-ol acetate (ester)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Nitrobenzo a Pyren 7 Yl Acetate

Synthetic Routes for the Preparation of (6-Nitrobenzo[a]pyren-7-yl) Acetate (B1210297)

The synthesis of (6-Nitrobenzo[a]pyren-7-yl) acetate is a multi-step process that originates from the parent polycyclic aromatic hydrocarbon, benzo[a]pyrene (B130552). The introduction of the nitro group and the subsequent functionalization at the 7-position to incorporate the acetate group are key transformations.

Multi-Step Synthesis from Benzo[a]pyrene Precursors

The foundational step in the synthesis is the nitration of benzo[a]pyrene to yield 6-nitrobenzo[a]pyrene. One established method involves the treatment of benzo[a]pyrene with aqueous nitric acid in a solution of acetic acid or a mixture of benzene (B151609) and acetic acid. nih.gov Another synthetic approach involves the nitration of 7,8,9,10-tetrahydrobenzo[a]pyrene (B1221477) using sodium nitrate (B79036) in a mixture of trifluoroacetic acid and acetic anhydride (B1165640). This reaction produces a mixture of nitrated isomers, including 1-, 3-, and 6-nitro-7,8,9,10-tetrahydrobenzo[a]pyrene, which can be separated chromatographically. The isolated 6-nitro-7,8,9,10-tetrahydrobenzo[a]pyrene is then dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford 6-nitrobenzo[a]pyrene in high yield. nih.gov

The subsequent introduction of a functional group at the 7-position of 6-nitrobenzo[a]pyrene is a critical and challenging step. While direct chemical synthesis methods for 6-nitro-7-hydroxybenzo[a]pyrene are not extensively documented in the available literature, metabolic studies provide evidence for the formation of such hydroxylated intermediates. In-vitro incubation of 6-nitrobenzo[a]pyrene with rat liver microsomes has been shown to produce various oxidized metabolites, including 6-nitrobenzo[a]pyrene-7,8-dihydrodiol. who.int This indicates that enzymatic oxidation at the 7 and 8 positions is a viable pathway.

Acetylation Strategies for Hydroxylated Nitrobenzo[a]pyrenes

Once the hydroxylated precursor, 6-nitro-7-hydroxybenzo[a]pyrene, is formed, the final step is the acetylation of the hydroxyl group to yield this compound. General methods for the acetylation of phenols are well-established in organic synthesis. These typically involve the use of acetylating agents such as acetic anhydride or acetyl chloride, often in the presence of a base catalyst like pyridine (B92270) or a tertiary amine.

Metabolic studies have also pointed to the in-vivo formation of acetylated derivatives. The same in-vitro experiments with rat liver microsomes that produced hydroxylated metabolites of 6-nitrobenzo[a]pyrene also identified the presence of mono- and diacetoxy-6-nitrobenzo[a]pyrenes. who.int This suggests that once the hydroxylated intermediates are formed, they can be further acetylated by endogenous acetyltransferases.

Chemical Reactivity and Stability Considerations

The chemical behavior of this compound is influenced by the electronic properties of the nitro group, the stability of the ester linkage, and the photosensitivity of the nitro-PAH core.

Reaction Pathways of the Nitro Group in the Benzo[a]pyrene System

The nitro group in 6-nitrobenzo[a]pyrene can undergo reduction to form the corresponding amino derivative, 6-aminobenzo[a]pyrene. This transformation has been observed in the presence of anaerobic bacterial suspensions from human and rat intestinal contents. who.int Chemically, this reduction can be achieved using various reducing agents common in organic synthesis.

The nitro group also significantly influences the electronic distribution and reactivity of the entire benzo[a]pyrene system. The electron-withdrawing nature of the nitro group can affect the susceptibility of the aromatic rings to further chemical modifications.

Ester Hydrolysis and Transesterification Reactions

The acetate group in this compound is susceptible to hydrolysis, a reaction that would cleave the ester bond to regenerate 6-nitro-7-hydroxybenzo[a]pyrene and acetic acid. This reaction can be catalyzed by acids or bases. The rate of hydrolysis would be dependent on factors such as pH and temperature.

Transesterification, the exchange of the acetyl group for another acyl group, is also a potential reaction. This would typically require the presence of another alcohol or ester under catalytic conditions. Specific studies on the hydrolysis and transesterification of this compound are not widely reported, but the general principles of ester chemistry would apply.

Photochemical Transformations of this compound

Nitro-PAHs are known to be photochemically active, and this compound is expected to undergo transformations upon exposure to light. The photochemistry of nitropyrenes, a closely related class of compounds, involves processes such as hydrogen atom abstraction by the excited nitro group or a nitro-to-nitrite rearrangement. This rearrangement can lead to the formation of a pyrenoxy radical and nitric oxide, ultimately resulting in the formation of pyrenones. researchgate.net

The photolysis of nitro-PAHs is a primary degradation pathway in the environment. aaqr.org The rate and products of photolysis can be influenced by the solvent and the presence of other substances. While specific photochemical data for this compound is limited, it is anticipated that the compound would be susceptible to photodegradation, leading to a complex mixture of products.

Metabolic Activation and Biotransformation Pathways of 6 Nitrobenzo a Pyren 7 Yl Acetate

Enzymatic Biotransformation Mechanisms and Intermediates

The metabolic fate of (6-Nitrobenzo[a]pyren-7-yl) acetate (B1210297) is governed by a variety of enzymatic systems that modify its structure, leading to a range of intermediate metabolites. These transformations include oxidation, reduction, and conjugation reactions, which collectively determine the ultimate biological effect of the parent compound.

Cytochrome P450-Mediated Oxidation and Hydroxylation Products

The initial steps in the metabolism of many polycyclic aromatic hydrocarbons (PAHs) are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov For the related compound 6-nitrobenzo[a]pyrene (6-nitro-BaP), the presence of the nitro group at the C-6 position significantly influences the sites of metabolism. This substitution tends to block metabolic activity at the adjacent C-7 and C-8 positions, while promoting oxidation at the C-1 and C-3 positions. nih.gov In vitro studies using rat liver microsomes have confirmed the formation of 1- and 3-hydroxy-6-nitrobenzo[a]pyrenes from 6-nitro-BaP. who.int It is anticipated that (6-Nitrobenzo[a]pyren-7-yl) acetate, following deacetylation, would be subject to similar CYP-mediated hydroxylation.

Table 1: Key Cytochrome P450 Enzymes and Their Role in Benzo[a]pyrene (B130552) Metabolism

Enzyme Primary Function in BaP Metabolism Expected Role for 6-nitro-BaP Metabolites
CYP1A1 Formation of BaP-7,8-dihydrodiol and BaP-9-ol. nih.gov Hydroxylation at C-1 and C-3 positions.
CYP1B1 Major enzyme in forming BaP-7,8-dihydrodiol and BaP-9-ol. nih.gov Hydroxylation at C-1 and C-3 positions.
CYP2C19 Contributes to the formation of BaP-7,8-dihydrodiol and BaP-9-ol. nih.gov Potential minor role in hydroxylation.

| CYP3A4 | Contributes to the formation of BaP-9-ol and the detoxification product BaP-3-ol. nih.gov | Potential role in detoxification via hydroxylation. |

Nitroreductase-Catalyzed Reduction to Nitroso and Amino Metabolites

A critical activation pathway for nitroaromatic compounds involves the reduction of the nitro group. Studies investigating the metabolism of isomeric nitro-BaPs by rat intestinal microflora have demonstrated that 6-nitro-BaP is effectively reduced to 6-amino-BaP. nih.gov This nitroreduction process is sequential, proceeding through a nitroso intermediate to form a hydroxylamine, which is then further reduced to the corresponding amine. After 48 hours of incubation, approximately 51% of the initial 6-nitro-BaP was converted to 6-amino-BaP. nih.gov These nitroreductases in the gut microbiota exhibit a high degree of substrate specificity. nih.gov

Role of O-Acetyltransferases in Activating Hydroxylamine Intermediates

The N-hydroxylamine metabolite formed during nitroreduction can undergo further activation. O-acetyltransferases (OATs) play a significant role in this process by catalyzing the O-esterification of the hydroxylamine. This reaction converts the relatively stable N-hydroxylamine into a highly reactive N-acetoxy ester. This ester is unstable and can spontaneously decompose to form a nitrenium ion, a potent electrophile capable of forming covalent adducts with DNA. The importance of OAT in the genotoxicity of similar compounds, such as metabolites of 1-nitropyrene, has been clearly demonstrated, where OAT activity significantly enhances their mutagenicity. nih.gov

Esterase-Mediated Deacetylation to (6-Nitrobenzo[a]pyren-7-ol)

A primary metabolic pathway for this compound is the hydrolysis of the acetate group, a reaction mediated by esterase enzymes. This deacetylation yields (6-Nitrobenzo[a]pyren-7-ol). Carboxylesterases are a diverse group of enzymes capable of hydrolyzing a wide range of ester-containing xenobiotics. This step is crucial as it unmasks the hydroxyl group, making the compound a substrate for subsequent Phase II conjugation reactions or potentially other metabolic transformations. The human gut microbiota, for instance, possesses a wide array of carbohydrate esterases for the deacetylation of various food components, highlighting the general capacity for such reactions. nih.gov

Glucuronidation and Sulfation Pathways of Hydroxylated Metabolites

Hydroxylated metabolites of 6-nitro-BaP can be detoxified through conjugation with glucuronic acid or sulfate (B86663). Studies with the fungus Cunninghamella elegans have shown that it metabolizes 6-nitro-BaP into glucoside and sulfate conjugates of 1- and 3-hydroxy-6-nitro-BaP. nih.gov In mammalian systems, hamster embryonic fibroblasts have been observed to produce water-soluble metabolites of 6-nitro-BaP. nih.gov Subsequent treatment of these metabolites with β-glucuronidase released phenolic products, confirming that the hydroxylated metabolites undergo glucuronidation. nih.gov While sulfation is a common conjugation pathway for phenolic compounds, studies on the related benzo[a]pyrene-7,8-dihydrodiol in catfish intestinal mucosa indicated it was a poor substrate for sulfotransferase, suggesting that glucuronidation might be the more significant pathway for some hydroxylated PAH metabolites. nih.gov

Cellular and Subcellular Metabolic Studies

The metabolic pathways of 6-nitro-BaP have been investigated in various cellular and subcellular systems, providing insights into the tissue-specific biotransformation of this class of compounds.

In vitro incubation of 6-nitro-BaP with rat liver microsomes, as well as with 9000g supernatants of rat liver and lung, resulted in the formation of several metabolites, including 1- and 3-hydroxy-6-nitrobenzo[a]pyrenes and benzo[a]pyrene quinones. who.int

Studies using hamster embryonic fibroblasts demonstrated the formation of both organic-soluble and water-soluble metabolites from 6-nitro-BaP. nih.gov The primary organic-soluble metabolites were identified as dihydrodiols, with only minor amounts of phenolic products. nih.gov A significant portion of the metabolites were water-soluble glucuronide conjugates. nih.gov Furthermore, this study showed that 6-nitro-BaP interacts with nuclear macromolecules, with the highest specific activity observed for nuclear proteins. nih.gov

The metabolic competence of human tissue organoids from various organs, including the stomach, pancreas, liver, colon, and kidney, has been demonstrated for the parent compound, benzo[a]pyrene (BaP). nih.govnih.gov These 3D culture systems are capable of metabolizing BaP, leading to the formation of key metabolites and DNA adducts, and show induction of xenobiotic-metabolizing enzymes like CYP1A1. nih.govnih.gov Such models would be invaluable for studying the tissue-specific metabolism of this compound.

Table 2: Summary of Metabolites Identified in Studies with 6-Nitrobenzo[a]pyrene

Study System Identified Metabolites Reference
Rat Liver Microsomes 1-hydroxy-6-nitrobenzo[a]pyrene, 3-hydroxy-6-nitrobenzo[a]pyrene, Benzo[a]pyrene-quinones who.int
Rat Intestinal Microflora 6-aminobenzo[a]pyrene nih.gov
Hamster Embryonic Fibroblasts Dihydrodiols, Phenolic products (as glucuronides) nih.gov

Hepatic Cytosolic and Microsomal Activation Mechanisms

The liver is a primary site for the metabolism of xenobiotics, and it employs a range of enzymes located in different cellular compartments to process compounds like this compound.

Microsomal Activation: The microsomal fraction of liver cells, containing the cytochrome P450 (CYP450) enzyme superfamily, is central to the metabolic activation of the benzo[a]pyrene moiety. anatomyjournal.ir For the parent compound, benzo[a]pyrene, CYP450 enzymes catalyze the formation of epoxides, which are subsequently converted to dihydrodiols and then to highly reactive diol epoxides—a major pathway for its activation. researchgate.netmdpi.com In the case of 6-NBaP, this ring oxidation occurs alongside nitroreduction. The presence of a rat liver metabolic system has been shown to be necessary for the activation of 6-NBaP to DNA-binding species. who.int Furthermore, administration of 6-NBaP to rats leads to an increase in aryl hydrocarbon hydroxylase activity, a function associated with CYP450 enzymes. who.int

Cytosolic Activation: The cytosol of liver cells contains various reductive enzymes that can act on the nitro group of 6-NBaP. Nitroreductases in the cytosol can convert the nitro group to a nitroso intermediate and then to a hydroxylamine, which is a key step in forming DNA adducts. Concurrently, cytosolic enzymes like glutathione (B108866) S-transferase (GST) are involved in detoxification pathways, conjugating reactive metabolites to facilitate their excretion. anatomyjournal.ir

The metabolic fate of this compound in the liver is thus a balance between activation via microsomal oxidation and nitroreduction, and detoxification reactions primarily mediated by cytosolic enzymes.

Extrahepatic Metabolism in Target Tissues (e.g., Lung, Mammary Gland)

Metabolic activation of this compound is not confined to the liver. Extrahepatic tissues, particularly those that are primary targets for polycyclic aromatic hydrocarbon (PAH) activity, possess the enzymatic machinery for biotransformation.

Lung Metabolism: The lung is a significant site for the metabolism of inhaled xenobiotics. Studies have identified DNA adducts of 6-NBaP in the lungs of rats, confirming that metabolic activation occurs locally in this tissue. who.int The enzymes responsible are likely similar to those in the liver, including CYP450 isoforms capable of both ring oxidation and nitroreduction.

Mammary Gland Metabolism: The mammary gland has also been identified as a site of metabolic activity for related compounds. In studies with halogenated derivatives of benzo[a]pyrene, such as 6-fluorobenzo[a]pyrene (6-FBP), intramammillary administration led to the formation of tumors in rats. nih.gov This indicates that the mammary epithelium contains enzymes capable of metabolizing compounds substituted at the C-6 position of the benzo[a]pyrene ring system. nih.gov This suggests a potential pathway for the local activation of this compound within mammary tissue.

Biotransformation by Intestinal Microflora

The diverse population of anaerobic bacteria in the gastrointestinal tract plays a crucial role in the metabolism of nitroaromatic compounds through nitroreduction.

Human intestinal microflora have been shown to metabolize 6-NBaP into its reduced metabolites, 6-nitrosobenzo[a]pyrene and 6-aminobenzo[a]pyrene. nih.gov The formation of the nitroso intermediate is particularly significant as it is a highly reactive, direct-acting mutagen. nih.gov This indicates that even if the parent compound has low direct mutagenicity, it can be activated by the gut microbiome. nih.gov

Studies using rat intestinal microflora demonstrated that after a 48-hour incubation period, 51% of the initial amount of 6-NBaP was converted to 6-aminobenzo[a]pyrene. nih.gov This highlights the substantial capacity of gut bacteria to carry out this biotransformation.

Comparative Metabolism with Other Nitro-PAH Isomers and Parent Compounds

The metabolic pathway of this compound and its parent compound, 6-NBaP, is better understood when compared with its isomers and the parent PAH, benzo[a]pyrene (BaP).

The primary metabolic activation pathway for BaP involves ring oxidation by CYP450 enzymes to form benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). researchgate.netmdpi.com In contrast, for nitro-PAHs, nitroreduction often represents a competing or complementary activation pathway. nih.gov

The position of the nitro group on the benzo[a]pyrene ring significantly influences the rate of metabolism. A comparative study of nitro-BaP isomers by rat intestinal microflora revealed a distinct order of nitroreduction efficiency. nih.gov

Table 1: Comparative Metabolism of Nitrobenzo[a]pyrene Isomers by Rat Intestinal Microflora

The following table displays the extent of metabolism of different Nitrobenzo[a]pyrene isomers after 48 hours of incubation with rat intestinal microflora, highlighting the formation of the corresponding amino-metabolite.

CompoundMetabolite% of Initial Compound Metabolized
1-Nitrobenzo[a]pyrene1-Aminobenzo[a]pyrene13%
3-Nitrobenzo[a]pyrene3-Aminobenzo[a]pyrene84%
6-Nitrobenzo[a]pyrene6-Aminobenzo[a]pyrene51%
Data sourced from research on metabolism by intestinal microflora. nih.gov

This data demonstrates that the 3-nitro isomer is reduced most efficiently, followed by the 6-nitro and then the 1-nitro isomers. nih.gov This substrate specificity of the microbial nitroreductases is a critical factor in determining the metabolic fate of these compounds. nih.gov The combination of ring oxidation and nitroreduction pathways makes the metabolism of nitro-PAHs more complex than that of the parent PAHs. nih.gov

Molecular Mechanisms of Genotoxicity and Dna Interaction

Covalent DNA Adduct Formation by Reactive Metabolites

Metabolic activation is a critical step in the genotoxicity of many polycyclic aromatic hydrocarbons and their derivatives. For (6-Nitrobenzo[a]pyren-7-yl) acetate (B1210297), it is hypothesized that enzymatic or spontaneous hydrolysis of the acetate ester could generate a reactive benzylic cation at the 7-position of the benzo[a]pyrene (B130552) ring system. This cation would be a potent electrophile, readily attacking the electron-rich centers in DNA.

Studies on other nitro-PAHs, such as 3-nitrobenzo[a]pyrene, have identified DNA adducts formed through both ring oxidation and nitroreduction pathways. Metabolic activation of 3-nitrobenzo[a]pyrene by rat liver microsomes has been shown to produce a 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P adduct nih.govdocumentsdelivered.comnih.gov. Another adduct, 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P, is formed via nitroreduction nih.govdocumentsdelivered.comnih.gov. It is plausible that (6-Nitrobenzo[a]pyren-7-yl) acetate could form analogous adducts following metabolic activation.

Parent Compound Metabolic Pathway Identified DNA Adduct Reference
6-methylbenzo[a]pyrene (B1207296)One-electron oxidationN2-(benzo[a]pyren-6-ylmethylenyl)-deoxyguanosine nih.gov
3-nitrobenzo[a]pyreneRing oxidation10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P nih.govdocumentsdelivered.comnih.gov
3-nitrobenzo[a]pyreneNitroreduction6-(deoxyguanosin-N2-yl)-3-amino-B[a]P nih.govdocumentsdelivered.comnih.gov

The specific sites on DNA bases where adducts are formed are critical to the type and severity of the resulting genetic mutations. For many PAHs and their derivatives, the exocyclic amino groups of purine bases are common targets.

In studies with the related compound dibenzo[a,l]pyrene, adducts were formed with both guanine and adenine bases nih.gov. Specifically, following metabolic activation, the diol epoxides of dibenzo[a,l]pyrene reacted with DNA to form stable adducts at the N2 position of guanine and the N6 position of adenine nih.gov. Given the electrophilic nature of the presumed reactive intermediate of this compound, it is likely to also target these nucleophilic sites on purine bases. The specific sites of adduction for benzo[a]pyrene diol epoxide (BPDE) are known to be the exocyclic amino groups of guanine and adenine scispace.com.

Quantitative analysis of DNA adducts is essential for assessing the genotoxic potential of a chemical. In vitro systems, such as cell cultures, provide a controlled environment to study the dose-dependent formation of DNA adducts.

While no quantitative data for this compound is available, studies on benzo[a]pyrene in human hepatoma (Hep G2) cells have demonstrated the utility of DNA/RNA adductomics for quantifying DNA damage frontiersin.org. Using high-resolution mass spectrometry, researchers were able to detect and confirm benzo[a]pyrene-derived adducts in both DNA and RNA frontiersin.org. For instance, in mouse lung tissue exposed to benzo[a]pyrene, adduct levels of 420-430 and 600-830 amol of BPDE-type adducts per microgram of DNA were measured after 2 and 3 days, respectively nih.gov. Such methodologies could be applied to quantify the DNA adducts formed from this compound in in vitro systems.

Compound In Vitro System Adduct Level Reference
Benzo[a]pyreneMouse lung tissue420-830 amol/µg DNA nih.gov
Benzo[a]pyreneHep G2 cellsAdducts detected and confirmed frontiersin.org

The three-dimensional structure, or stereochemistry, of both the reactive metabolite and the DNA can significantly influence the formation and structure of DNA adducts. The stereochemistry of diol epoxide metabolites of PAHs is a well-established determinant of their genotoxicity.

For tobacco-specific nitrosamines, the stereochemistry of the metabolites plays a crucial role in their metabolic activation and DNA adduct formation mdpi.com. For example, the metabolism of NNK produces two enantiomers of NNAL, with the (S)-enantiomer being predominant in rodent and human tissues mdpi.com. This stereoselectivity in metabolism can lead to different profiles of DNA adducts. While specific stereochemical studies on this compound have not been reported, it is expected that the stereochemistry at the 7-position would influence its reactivity with DNA and the conformation of the resulting adducts.

Induction of DNA Damage and Repair Responses

Beyond the formation of covalent adducts, reactive metabolites of PAHs can induce other forms of DNA damage, such as DNA strand breaks. This damage, in turn, activates cellular DNA repair mechanisms.

The formation of DNA strand breaks is a significant consequence of exposure to genotoxic agents. These breaks can be single-strand or double-strand and can arise either directly from the chemical's interaction with DNA or indirectly as a result of the cellular processes that attempt to repair bulky DNA adducts.

Exposure of human lung epithelial cells to PAHs has been shown to induce DNA damage, including strand breaks, as measured by the comet assay nih.gov. Similarly, benzo[a]pyrene exposure has been demonstrated to induce DNA double-strand breaks in both in vitro and in vivo models nih.gov. The formation of these strand breaks can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis or, if repaired incorrectly, to genomic instability nih.govnih.gov. It is plausible that this compound, through its reactive metabolites, could also induce DNA strand breaks.

Nucleotide Excision Repair (NER) of Adducted DNA

Once this compound enters the body, it is expected to undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA, forming bulky adducts. These adducts are significant lesions that distort the DNA double helix, thereby interfering with essential cellular processes like transcription and replication researchgate.net. The primary cellular defense mechanism against such bulky adducts is the Nucleotide Excision Repair (NER) pathway researchgate.netwikipedia.org.

The NER machinery recognizes the helical distortion caused by the DNA adduct rather than the adduct itself. The process involves a series of coordinated steps:

Damage Recognition: In global genomic NER (GG-NER), the XPC-RAD23B complex continuously scans the genome for structural anomalies. For transcription-coupled NER (TC-NER), stalled RNA polymerase at the site of the lesion serves as the damage signal.

DNA Unwinding: Upon recognition, the transcription factor IIH (TFIIH) complex, which includes the helicases XPB and XPD, is recruited to unwind the DNA around the lesion.

Dual Incision: Two endonucleases, XPG and the XPF-ERCC1 complex, cut the damaged strand on either side of the adduct, typically excising a 24-32 nucleotide-long fragment.

Repair Synthesis and Ligation: DNA polymerase fills the resulting gap using the undamaged strand as a template, and DNA ligase seals the final nick to complete the repair process.

While direct studies on the NER of 6-NBaP-DNA adducts are scarce, research on the adducts of the parent compound, benzo[a]pyrene, indicates that the efficiency of NER can be influenced by the specific conformation of the adduct and the surrounding DNA sequence. For other nitro-PAHs, such as 6-nitrochrysene, it has been observed that the repair efficiency of their DNA adducts can vary significantly nih.gov. For instance, N-(dA-8-yl)-6-AC, a 6-nitrochrysene-derived adduct, is repaired very slowly in human cells nih.govresearchgate.net. This suggests that adducts from 6-NBaP may also be subject to differential repair efficiencies, potentially allowing some lesions to persist and lead to mutations.

Table 1: Key Proteins in the Nucleotide Excision Repair (NER) Pathway

Protein/ComplexFunction in NER
XPC-RAD23BDamage recognition in Global Genomic NER (GG-NER)
RNA PolymeraseDamage recognition in Transcription-Coupled NER (TC-NER)
TFIIH (XPB, XPD)DNA unwinding (helicase activity)
XPG3' incision endonuclease
XPF-ERCC15' incision endonuclease
DNA Polymerase (δ/ε/κ)Fills the gap after excision
DNA Ligase (I or III)Seals the final nick in the DNA backbone

Translesion Synthesis (TLS) DNA Polymerase Bypass of Adducts

If a DNA adduct formed by this compound is not removed by NER before the cell enters S-phase, the replication machinery may stall at the site of the lesion. To prevent replication fork collapse and potential cell death, specialized low-fidelity DNA polymerases are recruited to perform Translesion Synthesis (TLS), a process that allows bypass of the DNA damage frontiersin.org.

While TLS is a damage tolerance mechanism, it is often error-prone and a major source of mutations. Several TLS polymerases, such as those from the Y-family (e.g., Pol η, Pol ι, Pol κ) and the B-family (e.g., Pol ζ), can be involved in bypassing bulky adducts. The choice of polymerase and the accuracy of nucleotide insertion opposite the adduct depend on the specific structure of the lesion and the DNA sequence context.

Given that 6-NBaP is a weak mutagen in some test systems, it is plausible that its DNA adducts are either efficiently repaired or are bypassed with relatively high fidelity by TLS polymerases nih.govnih.gov. However, any error-prone bypass would contribute to the mutagenic potential of the compound.

Table 2: Examples of Translesion Synthesis (TLS) Polymerases and Their Roles

TLS PolymeraseFamilyKnown Substrates/Roles
Polymerase η (Pol η)YBypasses UV-induced pyrimidine dimers with high fidelity.
Polymerase ι (Pol ι)YCan incorporate nucleotides opposite various DNA lesions, often with low fidelity.
Polymerase κ (Pol κ)YInvolved in the bypass of bulky adducts, including those from benzo[a]pyrene.
Polymerase ζ (Pol ζ)BPrimarily acts as an extender, elongating the DNA strand after a nucleotide has been inserted opposite a lesion by another TLS polymerase.

Mutational Spectra Analysis and Gene Targeting

Analysis of Mutations in Reporter Genes and Oncogenes (e.g., K-Ras, p53)

The types and locations of mutations induced by a chemical carcinogen can provide a "mutational signature" that offers clues about its mechanism of action. Studies on benzo[a]pyrene, the parent compound of 6-NBaP, have shown a characteristic mutational spectrum in key oncogenes and tumor suppressor genes. For instance, benzo[a]pyrene diol epoxide (BPDE), the ultimate carcinogenic metabolite of benzo[a]pyrene, is known to induce G→T transversions in the p53 tumor suppressor gene nih.gov. These mutations are frequently observed in lung cancers of smokers nih.gov.

While specific data for 6-NBaP is lacking, it is plausible that its metabolic activation products could lead to similar types of mutations. The formation of bulky adducts at guanine bases, followed by error-prone TLS, is a likely mechanism for inducing G→T transversions. Studies on other carcinogens have also demonstrated the induction of specific mutations in the K-Ras oncogene, often at codons 12, 13, or 61 nih.gov. For example, exposure to cumene has been shown to induce G to T transversions at codon 12 of the K-ras gene in mouse lung tumors nih.gov.

The weak mutagenicity of 6-NBaP observed in some studies might imply a lower frequency of such mutations compared to potent carcinogens like benzo[a]pyrene nih.govnih.gov. However, any mutations that do occur in critical regions of oncogenes like K-Ras or tumor suppressor genes like p53 could contribute to the initiation of cancer.

Relationship between DNA Adducts and Mutagenic Hotspots

Mutagenic hotspots are specific nucleotide sequences within a gene that are particularly susceptible to mutation by a given carcinogen. The formation of DNA adducts is not random across the genome; certain sites are preferred targets for chemical carcinogens. This preferential binding is a major determinant of the location of mutagenic hotspots.

For benzo[a]pyrene, adduct formation is known to occur preferentially at certain guanine residues, and these sites often correlate with the mutational hotspots observed in the p53 gene in human lung tumors nih.gov. The local DNA sequence context and chromatin structure can influence the accessibility of DNA to carcinogens and, consequently, the pattern of adduct formation.

Although the specific DNA adducts formed by this compound have not been fully characterized, it is expected that they would also exhibit preferential binding to certain DNA sequences. The distribution of these adducts would likely determine the resulting mutagenic hotspots. The metabolic pathway of 6-NBaP can involve both nitroreduction and ring oxidation, potentially leading to a different profile of DNA adducts compared to benzo[a]pyrene nih.gov. This, in turn, could result in a distinct mutational spectrum and a different set of mutagenic hotspots. Further research is needed to determine the precise nature of the DNA adducts formed by 6-NBaP and their relationship to mutational patterns in cancer-related genes.

Computational and Theoretical Chemistry Studies of 6 Nitrobenzo a Pyren 7 Yl Acetate

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic characteristics of (6-Nitrobenzo[a]pyren-7-yl) acetate (B1210297) at the atomic level. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular geometries and the prediction of spectroscopic properties.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Spectra

Density Functional Theory (DFT) has emerged as a robust method for predicting the molecular structure and vibrational frequencies of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. For the parent compound, 6-nitrobenzo[a]pyrene (6-NBaP), DFT calculations using the B3LYP method with a 6-311+G** basis set have provided detailed insights into its geometry. scispace.com These calculations reveal the planarity of the benzo[a]pyrene (B130552) backbone and the orientation of the nitro group. The addition of an acetate group at the 7-position in (6-Nitrobenzo[a]pyren-7-yl) acetate would introduce further structural complexities, which can be accurately modeled using DFT.

The vibrational spectra, including infrared (IR) and Raman spectra, are unique fingerprints of a molecule. DFT calculations can predict these spectra with a high degree of accuracy, aiding in the experimental identification and characterization of the compound. For instance, the calculated vibrational frequencies for 6-NBaP show good agreement with experimental data, with deviations typically within 5 cm⁻¹. scispace.com Specific vibrational modes, particularly those associated with the nitro group, are of significant interest as they can provide insights into the electronic effects of this substituent on the aromatic system. scispace.com The characteristic ¹H NMR spectrum of 6-NBaP, which lacks a singlet resonance peak in the δ 8.53–9.00 ppm range, further supports structural identification. sfasu.edu

Table 1: Key Spectroscopic Data for 6-Nitrobenzo[a]pyrene

Spectroscopic DataObserved FeatureReference
¹H NMRAbsence of a singlet peak between δ 8.53-9.00 ppm sfasu.edu
DFT Calculated Vibrational FrequenciesGood agreement with experimental data (within ~5 cm⁻¹) scispace.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For PAHs like pyrene (B120774) and its derivatives, theoretical calculations have shown that the introduction of substituents can significantly influence the energies of the frontier orbitals. researchgate.net In the case of this compound, the electron-withdrawing nitro group and the acetate group would be expected to lower the energies of both the HOMO and LUMO. A smaller HOMO-LUMO gap would suggest a higher reactivity, which is a critical factor in the context of its potential biological activity. researchgate.net

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how this compound might interact with biological macromolecules such as DNA and proteins. These simulations can reveal the binding modes, conformational changes, and energetic aspects of these interactions over time.

Binding Affinity and Conformational Changes upon DNA Interaction

Metabolites of nitro-PAHs are known to bind covalently to DNA, a crucial step in the initiation of carcinogenesis. nih.gov In vitro studies have demonstrated that metabolites of 6-nitrobenzo[a]pyrene bind to calf thymus DNA. nih.gov MD simulations can provide an atomistic picture of how this compound or its metabolites might intercalate into the DNA double helix or bind to the grooves. These simulations can also elucidate the conformational changes induced in the DNA structure upon binding, such as localized distortions or unwinding of the helix. nih.gov Such structural perturbations can interfere with normal DNA replication and transcription processes.

Protein-Ligand Docking with Metabolizing Enzymes

The biological activity of this compound is likely dependent on its metabolism by enzymes such as cytochrome P450s. mdpi.com Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein. By docking this compound into the active sites of various metabolizing enzymes, researchers can identify the most probable metabolic pathways. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the enzyme's active site, providing a rationale for its metabolic fate. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. vegahub.eu These models are built on the principle that the biological effect of a chemical is a function of its molecular properties. vegahub.eu

Advanced Analytical Methodologies for 6 Nitrobenzo a Pyren 7 Yl Acetate and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of (6-Nitrobenzo[a]pyren-7-yl) acetate (B1210297) and its metabolites, providing the necessary separation from complex mixtures prior to detection and characterization.

High-Performance Liquid Chromatography (HPLC) for Metabolite and Adduct Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and profiling of (6-Nitrobenzo[a]pyren-7-yl) acetate metabolites and their adducts. nih.govcdc.gov The versatility of HPLC allows for the use of various column chemistries and mobile phase compositions to achieve optimal separation of these compounds, which can range from the parent compound to more polar hydroxylated and conjugated metabolites. nih.govunam.mx

Reverse-phase HPLC, often utilizing C18 columns, is commonly employed. nih.govresearchgate.net Gradient elution, typically with a mobile phase consisting of acetonitrile (B52724) and water, allows for the effective separation of a wide range of metabolites with varying polarities. nih.govunam.mx For instance, a developed HPLC method using an acetonitrile/water gradient can separate benzo[a]pyrene (B130552) and six of its oxidative metabolites, including mono- and di-hydroxylated forms, as well as diones. nih.gov Detection is frequently accomplished using fluorescence detectors, which offer high sensitivity for aromatic compounds, or UV detectors set at specific wavelengths, such as 254 nm, to maximize the response for these analytes. nih.govcdc.gov

The power of HPLC is further enhanced when coupled with sensitive detection methods for analyzing DNA adducts. For example, HPLC with fluorescence detection has been used to measure benzo[a]pyrene diol epoxide (BPDE)-DNA adducts in human lung tissues with a detection limit of 6 pg of benzo[a]pyrene-tetrol/mL, which corresponds to one adduct in 10^8 nucleotides. cdc.gov

Table 1: HPLC Methods for the Analysis of Nitro-PAH Metabolites

Analytical MethodColumnMobile PhaseDetectionApplicationReference
HPLCAccucore PFP (150 mm × 3 mm, 2.6 µm)Gradient of 0.1% acetic acid and acetonitrileFluorescenceAnalysis of B[a]P metabolites in cell culture medium. researchgate.net researchgate.net
HPLCC18 column (150 × 4.6 mm, 5 μm)Acetonitrile and water gradientFluorescenceSeparation of PAHs in human plasma. researchgate.net researchgate.net
HPLCNucleosil® C18 reverse phaseAcetonitrile/water gradientUV (254 nm)Separation of BaP and its metabolites from rat hepatic microsomes. nih.gov nih.gov

Gas Chromatography (GC) Coupled with Selective Detectors

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound. gcms.czresearchgate.net This technique offers high resolution and sensitivity, making it suitable for identifying and quantifying these compounds in various environmental samples. gcms.cz

Capillary GC columns are typically used to achieve the necessary separation of complex mixtures of PAHs and their nitrated derivatives. gcms.cz The use of a programmed temperature vaporization (PTV) injector in solvent vent mode can enhance the precision of the analysis. researchgate.net For the detection of nitro-PAHs, selective detectors are often employed to improve sensitivity and reduce matrix interference. gcms.czaaqr.org

GC coupled with a mass spectrometer operating in selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity. gcms.czshimadzu.com GC-MS/MS, in particular, can significantly reduce matrix effects and enhance detection accuracy, with detection limits for some PAHs reaching the low picogram per microliter level. gcms.czshimadzu.com Negative ion chemical ionization (NICI) is another sensitive ionization technique used in GC-MS for the determination of nitrated PAHs. acs.org

Table 2: GC-MS Parameters for Nitro-PAH Analysis

ParameterConditionReference
GC System Agilent 7820A GC researchgate.net
Injector Programmed Temperature Vaporization (PTV) researchgate.net
Column Rxi-PAH (60 m, 0.25 mm I.D., 0.1 µm df) shimadzu.com
Oven Program 40°C (1.7 min), ramp to 150°C (20°C/min), hold 10 min, ramp to 220°C (10°C/min), hold 10 min, ramp to 310°C (10°C/min), hold 15 min researchgate.net
Carrier Gas Helium at 1.2 mL/min researchgate.net
MS System Triple Quadrupole (e.g., Agilent 7000A) gcms.cz
Ionization Mode Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) gcms.czacs.org
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) gcms.czshimadzu.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound and its metabolites.

High-Resolution Mass Spectrometry (HRMS) for Compound and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) plays a critical role in the unambiguous identification of this compound and its metabolites by providing highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of a molecule, which is crucial for distinguishing between compounds with the same nominal mass.

HRMS is particularly valuable for identifying metabolites and their adducts with macromolecules like DNA and proteins. nih.govnih.gov In vivo studies have utilized HRMS to examine metabolites of 6-nitrobenzo[a]pyrene in various biological matrices, identifying ring-hydroxylated metabolites and 6-aminobenzo[a]pyrene based on their mass spectral fragmentation patterns. nih.gov The technique is also essential for characterizing DNA adducts, which are formed when reactive metabolites bind to DNA. For instance, the adducts formed from the reaction of 6-methylbenzo[a]pyrene (B1207296) with deoxyguanosine have been identified using mass spectrometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of molecules, including this compound and its derivatives. sfasu.eduunl.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule, allowing for the definitive confirmation of its structure. sfasu.edunih.gov

For example, the ¹H NMR spectrum of 6-nitrobenzo[a]pyrene lacks the characteristic singlet peak for the H-6 proton that is present in the spectrum of the parent benzo[a]pyrene, providing clear evidence of substitution at the 6-position. sfasu.edu Similarly, ¹³C NMR spectra are instrumental in identifying the carbon skeleton and the position of the nitro group. sfasu.edu The chemical shifts and coupling constants observed in NMR spectra serve as a benchmark for identifying these compounds in environmental and biological samples. sfasu.edu

Table 3: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Benzo[a]pyrene and its Mononitrated Derivatives

CompoundH-6H-10H-11Other Aromatic ProtonsReference
Benzo[a]pyrene8.53 (s)9.11-9.09 (d)9.31-9.28 (d)7.95-8.36 (m) sfasu.edu
1-Nitrobenzo[a]pyrene8.69 (s)--- sfasu.edu
3-Nitrobenzo[a]pyrene8.64 (s)9.06-9.05 (d)9.19-9.18 (d)7.85-7.95 (m) sfasu.edu
6-Nitrobenzo[a]pyrene---- sfasu.edu

s = singlet, d = doublet, m = multiplet

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For instance, the characteristic stretching vibrations of the nitro group (NO₂) in nitro-PAHs can be readily identified in their IR spectra. doi.org

Raman spectroscopy, which is sensitive to the highly polarizable C-C and C=C bonds in PAHs, is an excellent tool for structural and compositional analysis. bohrium.com The Raman spectra of nitro-PAHs, such as 6-nitrobenzo[a]pyrene, exhibit distinct bands corresponding to the stretching vibrational modes of the nitro group. doi.org By analyzing the depolarization ratio of the Raman bands, the orientation of the nitro substituent with respect to the polycyclic aromatic hydrocarbon plane can be determined. doi.org Surface-enhanced Raman spectroscopy (SERS) can be employed to enhance the Raman signal, enabling the detection of trace amounts of PAHs. researchgate.net

Table 4: Vibrational Frequencies (cm⁻¹) of the Nitro Group in 6-Nitrobenzo[a]pyrene

Vibrational ModeIR FrequencyRaman FrequencyReference
Asymmetric stretch (ν_as(NO₂))15181520 doi.org
Symmetric stretch (ν_s(NO₂))13401342 doi.org

Specialized Techniques for DNA Adduct Detection

32P-Postlabeling Assay for Ultrasensitive Adduct Detection

The 32P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of identifying as few as one adduct in 10¹⁰ nucleotides. nih.gov This makes it ideal for studying DNA modifications resulting from exposure to environmental carcinogens like nitro-PAHs. nih.govnih.gov

The assay involves four main steps:

Enzymatic Digestion: The DNA sample is completely broken down into its constituent normal and adducted deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The bulky, aromatic DNA adducts are often separated from the normal nucleotides, for example, by butanol extraction or other chromatographic methods, to increase the concentration of the adducts.

Radiolabeling: The hydroxyl group at the 5'-position of the adducted nucleotides is phosphorylated using [γ-32P]ATP and T4 polynucleotide kinase. This step tags the adducts with a radioactive phosphorus atom.

Separation and Quantification: The 32P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) or HPLC. nih.gov The radioactivity of the separated adduct spots is then measured to quantify the amount of DNA damage.

This technique's high sensitivity allows for the analysis of DNA from very small tissue samples and is applicable to a wide variety of DNA-reactive compounds, including complex mixtures. nih.gov

Capillary Zone Electrophoresis-Mass Spectrometry (CZE-MS) for Adduct Separation and Identification

Capillary Zone Electrophoresis-Mass Spectrometry (CZE-MS) is a powerful analytical combination for the analysis of DNA adducts. ugent.be CZE offers high-efficiency separation of charged molecules, such as the negatively charged phosphated DNA adducts, within a narrow capillary. ugent.benih.gov This separation is based on the different migration speeds of analytes in an electric field.

Following separation by CZE, the analytes are introduced directly into a mass spectrometer. MS provides precise mass-to-charge ratio (m/z) information, allowing for the confident identification of the adducts. Tandem mass spectrometry (MS/MS) can be used to fragment the adducts, providing further structural details that can confirm the site of modification on the DNA base and the identity of the adducted carcinogen. nih.gov

To enhance sensitivity, especially when dealing with the minute quantities of adducts formed in vivo, sample stacking techniques can be employed. ugent.beresearchgate.net Sample stacking allows for the preconcentration of the sample within the capillary, compensating for the small injection volumes typical of CZE and enabling the detection of low-level adducts. ugent.be CZE-MS has proven to be an advantageous approach for its separation efficiency and its seamless coupling to MS, which serves as a highly informative and sensitive detector for DNA adduct analysis. ugent.be

Table 2: Analytical Techniques for DNA Adducts

This table summarizes the principles and primary applications of the specialized techniques used for detecting DNA adducts of this compound.

TechniquePrinciplePrimary ApplicationKey Advantage
32P-Postlabeling Enzymatic digestion of DNA followed by 32P-radiolabeling of adducts and chromatographic separation. nih.govUltrasensitive detection and quantification of a wide range of DNA adducts. nih.govnih.govExtremely high sensitivity (down to 1 adduct in 10¹⁰ nucleotides). nih.gov
CZE-MS Separation of charged adducts in a capillary based on electrophoretic mobility, followed by mass-based identification. ugent.beSeparation and structural identification of specific DNA adducts. nih.govHigh-resolution separation combined with definitive mass identification. nih.gov

Q & A

Q. What computational models predict the carcinogenic potential of nitro-PAHs like this compound?

  • Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like nitro-group orientation, HOMO-LUMO gaps, and electrophilicity index. Validate against Ames test data (TA98 strain ± S9 activation) to correlate adduct formation with mutagenicity .

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